2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1089531-74-7
VCID: VC3036361
InChI: InChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17)
SMILES: C1CN(CCC1O)CC(=O)NC2=CC=CC=C2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide

CAS No.: 1089531-74-7

Cat. No.: VC3036361

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide - 1089531-74-7

Specification

CAS No. 1089531-74-7
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide
Standard InChI InChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17)
Standard InChI Key MPQRFLLSAFKQDN-UHFFFAOYSA-N
SMILES C1CN(CCC1O)CC(=O)NC2=CC=CC=C2
Canonical SMILES C1CN(CCC1O)CC(=O)NC2=CC=CC=C2

Introduction

Chemical Structure and Properties

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is identified in chemical databases with PubChem CID 39902294. The compound has a molecular formula of C13H18N2O2, with a structure consisting of a phenyl ring connected to an acetamide group, which is further linked to a 4-hydroxypiperidine ring . This arrangement creates a molecule with specific spatial and electronic properties that influence its chemical behavior and potential biological activity.

The compound contains several key functional groups:

  • A phenyl ring, providing aromatic character

  • An acetamide linkage (-NH-CO-CH2-)

  • A piperidine ring with a hydroxyl substituent at the 4-position

  • A tertiary amine within the piperidine ring structure

Physical and Chemical Properties

Based on analysis of the molecular structure and similar compounds, the following properties can be determined:

PropertyValueSource
Molecular Weight234.29 g/molCalculated from formula C13H18N2O2
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors3Structural analysis
Rotatable Bond Count4Similar to related compounds

The presence of both hydrophilic groups (hydroxyl, amide) and hydrophobic regions (phenyl ring, alkyl portions) suggests moderate solubility properties. The compound likely exhibits some water solubility due to its polar functional groups, while maintaining solubility in organic solvents.

Structural Relationship to Other Compounds

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide shares structural similarities with several compounds that have established pharmacological properties, suggesting potential biological activities.

Comparison with 2-(4-acetamidopiperidin-1-yl)-N-phenylacetamide

2-(4-acetamidopiperidin-1-yl)-N-phenylacetamide is closely related, differing only in the substitution at the 4-position of the piperidine ring (acetamido group instead of hydroxyl). This compound has the following properties :

Property2-(4-acetamidopiperidin-1-yl)-N-phenylacetamide2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide
Molecular FormulaC15H21N3O2C13H18N2O2
Molecular Weight275.35 g/mol234.29 g/mol
XLogP31.7Not directly reported
Hydrogen Bond Donors22
Hydrogen Bond Acceptors33
Rotatable Bond Count44

The structural similarity suggests that both compounds may share similar pharmacological profiles, with potential differences in potency or selectivity due to the different substituents at the 4-position of the piperidine ring.

Relationship to N-Acetyl-4-Hydroxypiperidine

N-Acetyl-4-Hydroxypiperidine (1-(4-Hydroxypiperidin-1-yl)ethanone) represents a component of the target compound, lacking the phenylacetamide portion. This compound has the following properties :

PropertyValue
Molecular FormulaC7H13NO2
Molecular Weight143.184 g/mol
Density1.139 g/cm³
Boiling Point299.369°C at 760 mmHg
Flash Point134.854°C

The 4-hydroxypiperidine moiety in both compounds suggests similar reactivity patterns for this portion of the molecule, which may influence synthesis strategies and chemical modifications.

Structure-Activity Relationships

The specific functional groups within 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide likely contribute to its biological activity profile in different ways:

  • The phenyl ring may contribute to binding through π-π interactions with aromatic amino acid residues in target proteins

  • The acetamide linkage provides hydrogen bond donor and acceptor capabilities, contributing to target recognition

  • The 4-hydroxypiperidine moiety offers additional hydrogen bonding through the hydroxyl group

  • The basic nitrogen in the piperidine ring can participate in ionic interactions with acidic residues in binding sites

These structural features allow for multiple points of interaction with potential biological targets, suggesting versatility in binding profiles.

Analytical Characterization

While specific analytical data for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is limited in the provided sources, expected spectroscopic characteristics can be inferred from related compounds.

Spectroscopic Properties

Based on structural analysis and data from similar compounds, the following spectroscopic features would be expected:

Analytical MethodExpected Features
IR SpectroscopyStrong bands for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), O-H stretch (~3400-3600 cm⁻¹)
¹H NMRSignals for aromatic protons (δ ~7.0-7.6 ppm), N-H proton (δ ~8-9 ppm), CH₂ adjacent to amide (δ ~3.0-3.5 ppm), piperidine ring protons (δ ~1.5-3.5 ppm)
Mass SpectrometryMolecular ion peak at m/z 234, with fragmentation patterns involving cleavage at the acetamide linkage

Future Research Directions

The investigation of 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide presents several opportunities for further research:

Structural Modifications

Systematic modification of the compound's structure could yield valuable structure-activity relationship data:

  • Substitutions on the phenyl ring to enhance potency or selectivity

  • Modification of the hydroxyl group on the piperidine ring

  • Alteration of the acetamide linkage to modulate stability or binding properties

  • Introduction of chirality through appropriate substitutions to investigate stereoselectivity

Biological Screening

Given the structural features of the compound, screening against the following targets would be particularly informative:

  • Histamine receptor subtypes, particularly H3 receptors

  • Other G-protein coupled receptors in the central nervous system

  • Enzymes involved in neurotransmitter metabolism

  • Potential anti-inflammatory targets based on structural analogies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator